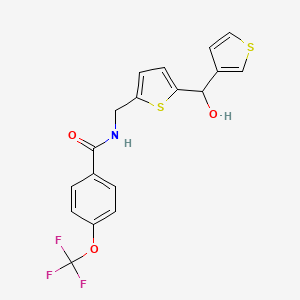

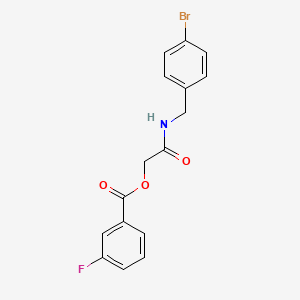

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The trifluoromethoxy group could be introduced through a reaction with a trifluoromethanol derivative. The thiophene rings could be formed through a cyclization reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the benzamide group could potentially undergo hydrolysis to yield an amine and a carboxylic acid. The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

- Histone Deacetylase Inhibitors : Compounds like N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share a structural similarity with the specified compound, have been found to inhibit histone deacetylases. These inhibitors have shown potential in anticancer therapy, particularly in inducing cell-cycle arrest in cancer cells (Jiao et al., 2009).

Synthesis and Characterization

- Chemoselective N-Benzoylation : Research on the N-benzoylation of aminophenols using benzoylisothiocyanates has contributed to the development of N-(2-hydroxyphenyl)benzamides. These compounds, including the specified compound, are of biological interest due to their chemical properties (Singh et al., 2017).

Antipathogenic and Antibiofilm Properties

- Antipathogenic Activity : Some derivatives of thiourea, which include similar structural motifs, have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant potential as antimicrobial agents with antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Pharmacological Activities

- Enzyme Inhibition : N-(3-hydroxyphenyl) benzamide and its derivatives have been explored for their ability to inhibit enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings are relevant to understanding the pharmacological activities of similar compounds (Abbasi et al., 2014).

Heterocyclic Synthesis

- Heterocyclic Compound Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles has been investigated. This research is relevant to the synthesis of heterocyclic compounds similar to the specified compound (Mohareb et al., 2004).

Magnetic Studies

- Single Molecule Magnets : Research on Cu-Ln complexes using ligands similar to the specified compound has led to the creation of single molecule magnets. These studies are significant in the field of materials science, particularly for their potential applications in data storage (Costes et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10,16,23H,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWBMUUNNLECTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)

![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)